Cas no 1407884-18-7 (4-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole)

1407884-18-7 structure
Nom du produit:4-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole
Numéro CAS:1407884-18-7
Le MF:C16H20BClN2O2
Mégawatts:318.606203079224
CID:5465669
PubChem ID:70978525
4-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole
- 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methylpyrazole
- Z2181775799
- 4-[4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole
- 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborol an-2-yl)phenyl]-1-methyl-1H-pyrazole
- 4-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole
-
- Piscine à noyau: 1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-8-11(6-7-14(13)18)12-9-19-20(5)10-12/h6-10H,1-5H3
- La clé Inchi: RUNFBGVZTQWRDW-UHFFFAOYSA-N
- Sourire: ClC1=CC=C(C2C=NN(C)C=2)C=C1B1OC(C)(C)C(C)(C)O1
Propriétés calculées
- Qualité précise: 318.1306357 g/mol
- Masse isotopique unique: 318.1306357 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 2
- Complexité: 405
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 36.3
- Poids moléculaire: 318.6
4-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12707704-0.05g |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 0.05g |
$600.0 | 2023-07-10 | |
Enamine | EN300-12707704-0.25g |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 0.25g |
$1118.0 | 2023-07-10 | |
Enamine | EN300-12707704-1.0g |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 1.0g |
$2257.0 | 2023-07-10 | |
Enamine | EN300-12707704-2.5g |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 2.5g |
$4424.0 | 2023-07-10 | |
Enamine | EN300-12707704-10000mg |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95.0% | 10000mg |
$9704.0 | 2023-10-02 | |
Aaron | AR0290SA-1g |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 1g |
$3129.00 | 2025-02-17 | |
Aaron | AR0290SA-100mg |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 100mg |
$1102.00 | 2025-02-17 | |
1PlusChem | 1P0290JY-250mg |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 250mg |
$1444.00 | 2024-06-21 | |
1PlusChem | 1P0290JY-50mg |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 50mg |
$804.00 | 2024-06-21 | |
Enamine | EN300-12707704-5.0g |
4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole |
1407884-18-7 | 95% | 5.0g |
$6545.0 | 2023-07-10 |
4-4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole Littérature connexe
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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